4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid
Description
4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid is a synthetic compound featuring a butyric acid backbone substituted with a hydrazine-linked thiophene-2-carbonyl group at the 4-oxo position. Its molecular formula is C₉H₁₀N₂O₄S, with a molecular weight of 242.26 g/mol and a CAS registry number of 314765-11-2 .
Properties
IUPAC Name |
4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c12-7(3-4-8(13)14)10-11-9(15)6-2-1-5-16-6/h1-2,5H,3-4H2,(H,10,12)(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUBGSMMGGNFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331016 | |
| Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789931 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314765-11-2 | |
| Record name | 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The T3P® (2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide)-mediated method leverages this coupling agent’s efficiency in forming hydrazides without racemization. This approach adapts protocols from the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives.
Procedure
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Reagents :
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4-Oxo-butyric acid (1.0 eq)
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Thiophene-2-carbohydrazide (1.1 eq)
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T3P® (50% in 2-methyltetrahydrofuran, 1.7 eq)
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Pyridine (2.0 eq)
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2-MeTHF (4.0 vol relative to acid)
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Steps :
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Yield and Characterization :
HATU/DIPEA-Promoted Amidation
Reaction Overview
The HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated method, adapted from benzodioxine carboxamide synthesis, ensures rapid coupling under mild conditions.
Procedure
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Reagents :
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4-Oxo-butyric acid (1.0 eq)
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Thiophene-2-carbohydrazide (1.0 eq)
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HATU (1.5 eq)
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DIPEA (N,N-diisopropylethylamine, 2.0 eq)
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DMF (anhydrous, 8.0 vol)
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Steps :
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Yield and Characterization :
Acyl Chloride Intermediate Route
Reaction Overview
This two-step method involves synthesizing thiophene-2-carbonyl chloride followed by hydrazide formation, analogous to pyridine-4-carbonyl hydrazino derivatives.
Procedure
Step 1: Synthesis of Thiophene-2-carbonyl Chloride
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Reagents :
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Thiophene-2-carboxylic acid (1.0 eq)
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Thionyl chloride (SOCl2, 3.0 eq)
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DMF (catalytic)
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Steps :
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Reflux thiophene-2-carboxylic acid in SOCl2 with DMF (1 drop) for 3 hours.
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Distill excess SOCl2 under vacuum to isolate acyl chloride.
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Step 2: Hydrazide Coupling
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Reagents :
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4-Oxo-butyric acid hydrazide (1.0 eq)
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Thiophene-2-carbonyl chloride (1.2 eq)
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Pyridine (2.0 eq)
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THF (10.0 vol)
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Steps :
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Yield and Characterization :
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Overall Yield : 65–72%.
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1H NMR (CDCl3) : δ 2.72 (t, 2H, CH2CO), 3.12 (t, 2H, NCH2), 7.12–7.89 (m, 3H, thiophene).
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Comparative Analysis of Methods
| Parameter | T3P® Method | HATU Method | Acyl Chloride Method |
|---|---|---|---|
| Reaction Time | 8 hours | 12 hours | 9 hours (2 steps) |
| Yield | 78–85% | 85–91% | 65–72% |
| Purity (HPLC) | ≥94% | ≥95% | ≥90% |
| Cost Efficiency | Moderate | High | Low |
| Byproduct Formation | Minimal | Minimal | Moderate (HCl gas) |
Critical Considerations in Synthesis
Solvent Selection
Temperature Control
Chemical Reactions Analysis
4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid undergoes various chemical reactions, including:
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of hydrazinecarboxamide, including compounds similar to 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid, exhibit significant antimicrobial activity. For instance, studies have shown that certain hydrazone derivatives can inhibit the growth of various bacterial strains, including Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent efficacy against these pathogens .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. The presence of the thiophene ring may enhance interactions with biological targets involved in inflammatory pathways. Research into similar compounds has demonstrated their ability to modulate inflammatory responses in vitro and in vivo, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
Synthetic Applications
1. Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of various bioactive molecules. Its hydrazine functionality allows for further derivatization, enabling the creation of a diverse array of compounds with potential pharmacological activities. For example, it can be utilized to synthesize thiazole and thiazolidinone derivatives, which have been studied for their biological activities ranging from antitumor to antibacterial properties .
2. Cross-Coupling Reactions
In synthetic organic chemistry, compounds like this compound can be employed in cross-coupling reactions involving organoboranes catalyzed by palladium or rhodium complexes. This application is crucial for developing complex molecular architectures that are essential in drug discovery and material science .
Case Studies
Mechanism of Action
The mechanism of action of 4-Oxo-4-[N’-(thiophene-2-carbonyl)-hydrazino]-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups | CAS Number |
|---|---|---|---|---|---|
| 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid | C₉H₁₀N₂O₄S | 242.26 | Thiophene-2-carbonyl hydrazino | Oxo, hydrazino, carboxylic acid | 314765-11-2 |
| 4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid | C₁₀H₁₁N₃O₄ | 237.22 | Pyridine-4-carbonyl hydrazino | Oxo, hydrazino, carboxylic acid | 327026-20-0 |
| 4-Oxo-4-(2-thienyl)butyric acid | C₈H₈O₃S | 184.21 | 2-Thienyl | Oxo, carboxylic acid | 4653-08-1 |
| 4-Oxo-4-(3-phenoxyphenyl)butyric acid | C₁₆H₁₄O₄ | 270.28 | 3-Phenoxyphenyl | Oxo, carboxylic acid | 54364-84-0 |
Key Observations:
- Heterocyclic Influence : Replacing the thiophene-2-carbonyl group in the target compound with a pyridine-4-carbonyl group (as in the pyridine analog) introduces a nitrogen atom, reducing molecular weight (237.22 vs. 242.26) and altering electronic properties, which may affect hydrogen bonding and solubility .
- Hydrazino Group: The hydrazino linkage in the target compound distinguishes it from simpler analogs like 4-oxo-4-(2-thienyl)butyric acid (), which lacks this functional group.
- Aromatic Substitution: The phenoxyphenyl analog () has a bulkier aromatic substituent, increasing hydrophobicity (MW = 270.28) compared to the thiophene-based target compound .
Biological Activity
4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid (CAS Number: 314765-11-2) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure
- Molecular Formula : C₉H₁₀N₂O₄S
- Molecular Weight : 242.26 g/mol
Synthesis
The compound is synthesized through the reaction of thiophene-2-carbonyl chloride with hydrazine hydrate, followed by the addition of succinic anhydride. This multi-step synthesis allows for the formation of the hydrazino and butyric acid moieties, which are crucial for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors within biological systems. The compound's structure facilitates binding to specific targets, leading to modulation of biochemical pathways.
Therapeutic Applications
Research indicates that this compound exhibits several pharmacological properties, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of thiophene compounds can reduce inflammation markers in vitro and in vivo.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antibacterial Properties : The compound has demonstrated efficacy against various bacterial strains, indicating potential use in treating infections .
Comparative Biological Activity
To better understand the efficacy of this compound, it can be compared with similar compounds. The following table summarizes key properties and activities:
| Compound | Structure Type | Key Activities |
|---|---|---|
| This compound | Thiophene derivative | Anti-inflammatory, Anticancer, Antibacterial |
| Thiophene-2-carboxylic acid | Thiophene derivative | Mild anti-inflammatory |
| Thiophene-2-sulfonic acid | Thiophene derivative | Limited antibacterial activity |
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties using a murine model of inflammation. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Study 3: Antibacterial Activity
The antibacterial efficacy of this compound was assessed against several pathogenic bacteria using disk diffusion methods. The compound exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial activity.
Q & A
Q. What synthetic methodologies are available for preparing 4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid?
The synthesis involves sequential transformations:
- Step 1 : Preparation of a γ-keto ester intermediate (e.g., methyl 4-oxo-4-(thiophen-2-yl)butanoate) via Friedel-Crafts acylation of thiophene using acylating agents like succinic anhydride. This step requires optimization of reaction conditions (temperature, solvent) to avoid polyalkylation .
- Step 2 : Introduction of the hydrazino group. Hydrazine derivatives react with the γ-keto ester under reflux in ethanol, followed by crystallization and purification. Reaction time and stoichiometric ratios must be carefully controlled to minimize side products .
- Critical Note : Use aldehyde-free ethanol to prevent unwanted side reactions during hydrazine coupling .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Employ reverse-phase chromatography with a C18 column and UV detection (λ = 210–280 nm) to assess purity.
- Spectroscopy : Confirm the presence of the hydrazino and thiophene-carbonyl groups via FT-IR (N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) and ¹H/¹³C NMR (thiophene protons at δ 6.8–7.5 ppm, hydrazino NH signals at δ 8.0–10.0 ppm) .
Advanced Research Questions
Q. How does the NH-NH-C-CO motif in this compound influence conformational restrictions in peptide mimetics?
The hydrazino group introduces hydrazino turns via intramolecular H-bonds, stabilizing β-turn or γ-turn conformations in peptides. This restricts backbone flexibility, enhancing protease resistance and modulating receptor binding. For example, similar motifs in hydrazinopeptides show improved pharmacokinetic properties compared to natural peptides .
Q. What strategies address contradictions in bioactivity data for hydrazino-acid derivatives?
Discrepancies in reported bioactivities (e.g., antimicrobial vs. no activity) may arise from:
- Structural isomerism : Ensure stereochemical purity via chiral HPLC or X-ray crystallography.
- Assay Conditions : Standardize protocols for microbial strains, pH, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
- Reference Controls : Include L-Carbidopa or other α-hydrazino acid derivatives with well-characterized activities as benchmarks .
Q. How can this compound be tailored for selective Pd(II) ion detection in complex matrices?
Modify the hydrazino-thiophene scaffold to enhance metal-binding specificity:
- Functionalization : Introduce sulfonic acid groups (e.g., 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid) to improve water solubility and Pd(II) selectivity.
- Spectrophotometric Optimization : Adjust pH to 3–4 and use λ = 438 nm for maximal molar absorptivity (ε = 7.5 × 10³ L mol⁻¹ cm⁻¹). Validate with atomic absorption spectroscopy (AAS) for cross-method accuracy .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Key challenges include:
- Racemization : Avoid prolonged heating during hydrazine coupling; use low-temperature reflux (<60°C).
- Catalytic Asymmetry : Explore chiral catalysts (e.g., Cinchona alkaloids) for enantioselective synthesis, as demonstrated for α-aryl α-hydrazino esters .
- Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve enantiomers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
